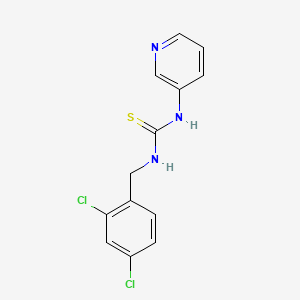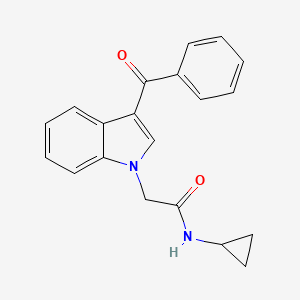
N-(2,4-dichlorobenzyl)-N'-3-pyridinylthiourea
描述
N-(2,4-dichlorobenzyl)-N'-3-pyridinylthiourea, commonly known as BPPT, is a synthetic compound that has been used in scientific research for several decades. It is a thiourea derivative and has been found to have various biochemical and physiological effects on living organisms. BPPT has been synthesized using several methods, and its mechanism of action has also been extensively studied.
作用机制
The mechanism of action of BPPT is not fully understood, but it has been found to inhibit the growth of certain fungi and bacteria. It has also been found to induce apoptosis in tumor cells. BPPT has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the central nervous system.
Biochemical and Physiological Effects:
BPPT has been found to have various biochemical and physiological effects on living organisms. It has been shown to have antifungal and antibacterial activities, and it has also been found to induce apoptosis in tumor cells. BPPT has been shown to inhibit the activity of acetylcholinesterase, which may have implications for the treatment of Alzheimer's disease.
实验室实验的优点和局限性
BPPT has several advantages for lab experiments. It is easy to synthesize and has been extensively studied, so its effects on living organisms are well understood. However, BPPT has several limitations. It is toxic to living organisms at high concentrations, so care must be taken when handling it. BPPT has also been found to have limited solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of BPPT. One area of research is the development of new thiourea derivatives with improved antifungal, antibacterial, and antitumor activities. Another area of research is the study of the effects of BPPT on the central nervous system, particularly its potential for the treatment of Alzheimer's disease. Finally, the development of new methods for the synthesis of BPPT may lead to improved yields and reduced toxicity.
科学研究应用
BPPT has been extensively used in scientific research as a tool to study the effects of thiourea derivatives on living organisms. It has been found to have various biochemical and physiological effects, including antifungal, antibacterial, and antitumor activities. BPPT has also been used to study the effects of thiourea derivatives on the central nervous system.
属性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-pyridin-3-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3S/c14-10-4-3-9(12(15)6-10)7-17-13(19)18-11-2-1-5-16-8-11/h1-6,8H,7H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSICNGPEFPQXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-furylmethyl 1-[(4-methylphenyl)sulfonyl]prolinate](/img/structure/B4199807.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4199819.png)
![N-(4-methoxyphenyl)-2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B4199823.png)
![2-chloro-5-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4199834.png)
![10-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B4199845.png)


![N-(2-hydroxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4199857.png)
![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N,N-diethyl-1,2-ethanediamine dihydrochloride](/img/structure/B4199864.png)
![2-{1-[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4199884.png)
![5-(2-furyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4199888.png)
![5-[(2-hydroxy-4-nitrophenyl)amino]-2-isopropyl-5-oxopentanoic acid](/img/structure/B4199892.png)

![N-(4-methoxy-2,5-dimethylphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4199901.png)